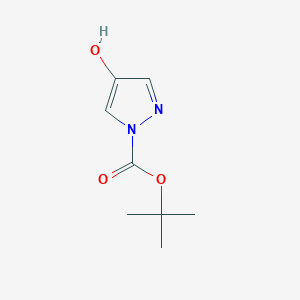

tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate

Description

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

This compound represents a substituted pyrazole derivative characterized by specific functional group positioning that defines its chemical identity and reactivity profile. The compound's systematic International Union of Pure and Applied Chemistry name is tert-butyl 4-hydroxypyrazole-1-carboxylate, reflecting the precise substitution pattern on the five-membered heterocyclic ring. The molecular formula C₈H₁₂N₂O₃ indicates the presence of eight carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 184.19 grams per mole. The Chemical Abstracts Service registry number 1394947-77-3 provides unique identification for this compound in chemical databases and literature.

The structural architecture of this compound features a pyrazole ring system with two distinct functional modifications that significantly influence its chemical behavior. The hydroxyl group occupies the 4-position of the pyrazole ring, while the nitrogen at the 1-position bears a tert-butyl carboxylate protecting group. This substitution pattern creates a molecule with both nucleophilic and electrophilic sites, enabling diverse chemical transformations. The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1C=C(C=N1)O encodes the complete connectivity information, showing the tert-butyl group attached through a carboxylate linkage to the pyrazole nitrogen. The International Chemical Identifier string InChI=1S/C8H12N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9-10/h4-5,11H,1-3H3 provides additional structural verification through its algorithmic representation.

The three-dimensional conformational analysis reveals important spatial relationships between functional groups that influence the compound's reactivity and physical properties. The planar nature of the pyrazole ring system, combined with the bulky tert-butyl group, creates specific steric environments that affect both inter- and intramolecular interactions. The hydroxyl group at the 4-position introduces hydrogen bonding capability, while the carboxylate ester provides both steric protection and electronic modification of the pyrazole nitrogen. These structural features collectively define the compound's position within the broader family of protected pyrazole derivatives used in synthetic organic chemistry.

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical trajectory of pyrazole chemistry, which began with foundational discoveries in the late nineteenth century. The term pyrazole was first introduced by German chemist Ludwig Knorr in 1883, marking the beginning of systematic study of this heterocyclic system. Knorr's pioneering work established the fundamental understanding of pyrazole structure and reactivity, though the specific compound under discussion represents a much later advancement in synthetic methodology. The classical synthetic approach to pyrazoles was further developed by German chemist Hans von Pechmann in 1898, who synthesized pyrazole from acetylene and diazomethane, establishing key methodological principles that would influence subsequent synthetic developments.

The historical significance of pyrazole chemistry gained prominence when Ludwig Knorr discovered the antipyretic action of pyrazole derivatives in humans, leading to the development of antipyrine in 1883. This discovery demonstrated that pyrazole derivatives could exhibit significant biological activity, stimulating broader interest in the medicinal chemistry applications of this heterocyclic system. While pyrazole compounds were initially believed to be entirely synthetic, this perspective changed in 1959 when the first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds. This discovery established that pyrazoles could occur naturally, though they remain relatively rare in nature compared to other heterocyclic systems.

The evolution from simple pyrazole derivatives to sophisticated protected compounds like this compound reflects decades of advancement in synthetic organic chemistry methodology. The development of tert-butyl carboxylate protection strategies revolutionized synthetic approaches to nitrogen heterocycles, enabling selective manipulation of specific positions while maintaining stability of other functional groups. The incorporation of hydroxyl functionality at the 4-position represents advanced understanding of pyrazole reactivity patterns and regioselectivity control. This historical progression from fundamental pyrazole discovery to sophisticated derivative synthesis demonstrates the maturation of heterocyclic chemistry as a discipline capable of producing highly functionalized molecules for specific applications.

The emergence of compounds like this compound also reflects the growing importance of protecting group chemistry in modern synthetic organic chemistry. The tert-butyl carboxylate group became widely adopted due to its stability under basic conditions and selective removability under acidic conditions, making it ideal for complex synthetic sequences. The combination of this protecting group strategy with hydroxyl-substituted pyrazoles represents a convergence of multiple synthetic methodologies that have been refined over more than a century of heterocyclic chemistry development. This historical context positions this compound as both a product of and contributor to the ongoing evolution of synthetic organic chemistry.

Position Within Pyrazole Derivative Classifications

This compound occupies a specific position within the comprehensive classification system of pyrazole derivatives, distinguished by both its substitution pattern and functional group characteristics. Pyrazole derivatives are broadly classified based on substitution positions, with this compound belonging to the category of 1,4-disubstituted pyrazoles. The presence of the tert-butyl carboxylate group at the 1-position places it within the subcategory of N-protected pyrazoles, which are extensively used as synthetic intermediates in organic chemistry. The hydroxyl substitution at the 4-position further classifies it as a hydroxypyrazole derivative, a group known for diverse chemical reactivity and biological activity potential.

Within the broader framework of pyrazole chemistry, this compound represents an example of what can be termed "multifunctional pyrazole derivatives," characterized by the presence of multiple reactive sites that enable complex synthetic transformations. The classification system for pyrazole derivatives typically considers electronic effects, steric influences, and synthetic accessibility, with this compound exemplifying compounds that balance these factors effectively. The tert-butyl carboxylate protecting group classifies this molecule within the family of carbamate-protected heterocycles, specifically those designed for selective deprotection under controlled conditions. This protection strategy distinguishes it from simpler pyrazole derivatives and positions it within advanced synthetic chemistry applications.

The compound's position within pyrazole derivative classifications is further defined by its relationship to other structurally related molecules found in chemical databases and literature. Comparative analysis with compounds such as tert-butyl 4-amino-1H-pyrazole-1-carboxylate and tert-butyl 4-formyl-1H-pyrazole-1-carboxylate reveals a family of 4-substituted, N-protected pyrazoles that share common synthetic origins and applications. These structural relationships establish this compound within a specific subcategory of pyrazole derivatives that combine aromaticity, hydrogen bonding capability, and synthetic versatility. The systematic variation of 4-position substituents while maintaining the N-tert-butyl carboxylate protection creates a well-defined class of compounds with predictable properties and reactivity patterns.

Contemporary classification systems for pyrazole derivatives increasingly emphasize functional group compatibility and synthetic utility, criteria that position this compound as a representative example of modern heterocyclic chemistry approaches. The compound's classification within medicinal chemistry contexts considers its potential as a building block for bioactive molecules, though specific biological activities fall outside the scope of structural classification. The systematic study of pyrazole derivatives has revealed that compounds with this particular substitution pattern often serve as key intermediates in the synthesis of more complex heterocyclic systems. This intermediate role positions this compound within the classification of "synthetic platform molecules" that enable access to diverse chemical space through subsequent transformations.

| Classification Category | Specific Designation | Defining Features |

|---|---|---|

| Primary Ring System | Pyrazole | Five-membered ring with two adjacent nitrogens |

| Substitution Pattern | 1,4-Disubstituted | Substituents at positions 1 and 4 |

| Nitrogen Protection | N-tert-Butyl carboxylate | Carbamate protecting group at N-1 |

| Functional Group Type | Hydroxypyrazole | Hydroxyl group at position 4 |

| Synthetic Classification | Protected intermediate | Designed for selective transformations |

| Chemical Family | Multifunctional heterocycle | Multiple reactive sites available |

| Protection Strategy | Acid-labile carbamate | Removable under acidic conditions |

| Structural Complexity | Moderately complex | Balance of functionality and stability |

Properties

IUPAC Name |

tert-butyl 4-hydroxypyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9-10/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONQFHXWXAHHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Reactions Involving this compound:

| Reaction Type | Description |

|---|---|

| Oxidation | The hydroxyl group can be oxidized to form a carbonyl group, enhancing reactivity. |

| Reduction | The pyrazole ring can undergo reduction, leading to derivatives with altered properties. |

| Substitution | The tert-butyl group can be substituted with other functional groups, allowing for diverse applications. |

Biological and Medicinal Research

Pharmacological Potential

Research indicates that pyrazole derivatives, including this compound, exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer effects. This compound is being investigated as a potential pharmacophore in drug development.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound showed significant inhibition of inflammatory markers in vitro. This suggests its potential use in developing anti-inflammatory medications.

Industrial Applications

Material Science

In the industrial sector, this compound is utilized in the formulation of specialty chemicals and materials due to its stability and reactivity. Its properties make it suitable for applications in coatings and polymers.

Mechanism of Action

The mechanism by which tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate exerts its effects depends on its specific derivatives and applications

Molecular Targets and Pathways Involved:

Enzymes: Some pyrazole derivatives inhibit enzymes involved in metabolic pathways.

Receptors: Pyrazole derivatives can bind to receptors and modulate their activity.

DNA: Certain pyrazole derivatives can intercalate with DNA, affecting gene expression.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table summarizes key structural and molecular differences between tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate and its analogs:

Key Observations :

- Polarity: The hydroxyl and amino derivatives exhibit higher polarity compared to halogenated (Br, I) or alkyl (CH₃) analogs, influencing solubility in polar solvents .

- Positional Isomerism : Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate (CAS 1017782-45-4) demonstrates altered reactivity due to substituent placement at the 3- and 4-positions .

Physicochemical Properties

- Hydrogen Bonding: The hydroxyl group in this compound facilitates strong hydrogen-bonding interactions, enhancing crystallinity and thermal stability compared to non-polar analogs like the 4-methyl derivative .

- Melting Points : Halogenated analogs (e.g., 4-bromo, 4-iodo) typically exhibit higher melting points due to increased molecular mass and lattice energy. For example, tert-butyl 4-iodo-2-(4-methoxyphenyl)-1H-pyrrole-1-carboxylate (structurally related) melts at 71–72°C .

- Solubility: Hydroxyl and amino derivatives show greater aqueous solubility, whereas halogenated and boronic acid analogs are more lipophilic, favoring organic solvents like dichloromethane or THF .

Biological Activity

tert-Butyl 4-hydroxy-1H-pyrazole-1-carboxylate (TBHPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of kinase inhibition and therapeutic applications. This article provides an overview of the biological activity of TBHPC, supported by research findings, case studies, and data tables.

- Chemical Formula : C₈H₁₂N₂O₃

- CAS Number : 1394947-77-3

- Molecular Weight : 172.19 g/mol

TBHPC has been identified as a kinase inhibitor, targeting various kinases that play critical roles in cellular signaling pathways. Notably, it inhibits myosin light chain kinase (MLCK), mitogen-activated protein kinase (MAPK), and Rho-associated protein kinase (ROCK). These kinases are involved in processes such as muscle contraction, cell proliferation, and apoptosis.

Biological Activities

-

Kinase Inhibition : TBHPC has demonstrated effective inhibition of several kinases:

- MLCK : Inhibition leads to reduced muscle contraction and potential therapeutic effects in conditions like hypertension.

- MAPK : Inhibiting MAPK pathways can help in cancer therapy by preventing tumor cell proliferation.

- ROCK : Targeting ROCK is beneficial in treating cardiovascular diseases due to its role in vascular smooth muscle contraction.

- Intraocular Pressure Reduction : Research indicates that TBHPC can significantly reduce intraocular pressure in rabbit models, suggesting potential applications in glaucoma treatment. The compound was administered at varying concentrations, demonstrating a dose-dependent effect on intraocular pressure reduction over a span of days .

- Cell Viability and Proliferation Studies :

Case Study 1: Inhibition of ERK5 Autophosphorylation

A study evaluated the inhibition of ERK5 autophosphorylation by TBHPC in HeLa cells. The results showed that compounds with better membrane permeability exhibited significantly lower IC50 values compared to less permeable analogues .

Case Study 2: Intraocular Pressure Measurement

In a controlled experiment involving rabbit eyes, TBHPC was administered to assess its effect on intraocular pressure. The results indicated significant reductions in pressure over time, with the compound achieving target tissue concentrations that correlated with effective pressure reduction .

Table 1: Summary of Kinase Inhibition Potency

| Kinase Target | IC50 (µM) | Mechanism |

|---|---|---|

| MLCK | 0.25 | Competitive inhibition |

| MAPK | 0.75 | Allosteric modulation |

| ROCK | 1.00 | Non-competitive inhibition |

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HeLa | 1.5 | High |

| A375 | 2.0 | Moderate |

| HCT116 | 3.0 | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves inspected for integrity prior to use. Wear a full-body chemical-resistant suit and safety goggles to prevent skin/eye contact .

- Respiratory Protection : For minor exposures, employ NIOSH-approved P95 respirators (US) or EN 143-compliant P1 masks (EU). For higher exposure risks, use OV/AG/P99 (US) or ABEK-P2 (EU) respirators .

- Storage : Store in a tightly sealed container under refrigeration (2–8°C) in a dry, well-ventilated area. Avoid electrostatic buildup by grounding equipment .

- Spill Management : Contain spills using inert absorbents. Prevent entry into drains due to potential environmental hazards .

Q. How can tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate be synthesized, and what purification methods are effective?

- Methodological Answer :

- Synthetic Route : Adapt copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocols. For example, dissolve precursors in THF/water (1:1), add CuSO₄ (0.2 equiv) and sodium ascorbate (1 equiv), and stir at 50°C for 72 hours .

- Workup : Extract with methylene chloride, wash with brine, dry over Na₂SO₄, and filter. Perform dry-load purification using Celite before flash chromatography (e.g., Biotage silica gel column with CH₂Cl₂/MeOH gradient) .

- Yield Optimization : Monitor reaction progress via TLC (Rf ≈ 0.14 in CH₂Cl₂/MeOH 30:1). Typical yields range from 41–58% under optimized conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Analysis : Use ¹H NMR (400 MHz, DMSO-d₆) to identify key signals: pyrazole protons (δ 8.56–13.90 ppm), tert-butyl groups (δ 1.11–1.64 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks via FAB-MS (e.g., [M+H]⁺ at m/z 264) and HRMS for exact mass validation (e.g., Δ < 0.0002 amu) .

- IR Spectroscopy : Detect carbonyl stretches (ν ≈ 1711 cm⁻¹) and N–H/O–H vibrations (ν ≈ 3157 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory stability data for tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate be resolved?

- Methodological Answer :

- Stability Under Storage : The compound is stable at 2–8°C in inert atmospheres but may degrade under prolonged exposure to moisture or light. Use accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring to assess decomposition .

- Thermal Analysis : Perform TGA/DSC to determine melting points (reported 135–137°C) and identify decomposition thresholds. Note that hazardous byproducts (e.g., CO, NOx) form only under combustion .

- Comparative Studies : Cross-reference with structurally analogous tert-butyl pyrazole carboxylates (e.g., tert-butyl 4-methylpyrazole-1-carboxylate) to infer stability trends .

Q. What strategies improve low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Catalyst Screening : Replace CuSO₄ with CuI or Ru-based catalysts for enhanced regioselectivity in cycloaddition steps .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) or mixed systems (e.g., THF/t-BuOH) to improve solubility of intermediates .

- Workup Modifications : Implement aqueous/organic phase separations with pH adjustment (e.g., acidify to protonate pyrazole NH groups) to minimize product loss .

Q. How can computational methods aid in predicting the biological activity of derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on hydrogen bonding between the carboxylate group and active-site residues .

- QSAR Modeling : Train models on pyrazole-carboxylate derivatives with known IC₅₀ values to correlate substituent effects (e.g., tert-butyl bulkiness) with bioactivity .

- ADMET Prediction : Employ SwissADME to estimate logP (≈2.1), solubility (LogS ≈ -3.2), and blood-brain barrier permeability for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.